Ethyl 2-chloroquinoxaline-6-carboxylate

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Ethyl 2-chloroquinoxaline-6-carboxylate is a disubstituted quinoxaline derivative (CAS not widely standardized; molecular formula C11H9ClN2O2, MW 236.65 g/mol) that serves as a pivotal intermediate in medicinal chemistry and agrochemical research. Its core structure features a bicyclic quinoxaline scaffold, which is a privileged pharmacophore found in numerous kinase inhibitors and antimicrobial agents.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
Cat. No. B12953472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloroquinoxaline-6-carboxylate
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=NC=C(N=C2C=C1)Cl
InChIInChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-3-4-8-9(5-7)13-6-10(12)14-8/h3-6H,2H2,1H3
InChIKeyCLNOHMBYBDTFKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Ethyl 2-chloroquinoxaline-6-carboxylate: A Strategic Heterocyclic Building Block


Ethyl 2-chloroquinoxaline-6-carboxylate is a disubstituted quinoxaline derivative (CAS not widely standardized; molecular formula C11H9ClN2O2, MW 236.65 g/mol) that serves as a pivotal intermediate in medicinal chemistry and agrochemical research [1]. Its core structure features a bicyclic quinoxaline scaffold, which is a privileged pharmacophore found in numerous kinase inhibitors and antimicrobial agents [2]. The compound's specific value proposition lies in its orthogonal functional handles: a chlorine atom at the C-2 position for nucleophilic aromatic substitution or metal-catalyzed cross-coupling, and an ethyl ester at C-6 that can be hydrolyzed to a carboxylic acid or converted to amides and other derivatives [1]. This dual reactivity enables the regiospecific construction of complex libraries where both the 2- and 6-positions must be independently manipulated, a capability not shared by non-halogenated analogs or those with blocking substituents at both positions.

The Risk of Analog Substitution: Why Precise Substitution Patterns Define Utility for Ethyl 2-chloroquinoxaline-6-carboxylate


Substituting a closely related quinoxaline analog for ethyl 2-chloroquinoxaline-6-carboxylate in a multi-step synthesis or a structure-activity relationship (SAR) study often leads to failure because small structural changes drastically alter reactivity, physicochemical properties, and biological target engagement [1]. Replacing the ethyl ester with a methyl ester (methyl 2-chloroquinoxaline-6-carboxylate) reduces lipophilicity (cLogP), which can negatively impact membrane permeability in cell-based assays and reduce solubility in organic reaction media [2]. Using the non-chlorinated analog (ethyl quinoxaline-6-carboxylate) eliminates the crucial C-2 synthetic handle, blocking a major diversification pathway. Conversely, the 2,3-dichloro derivative (ethyl 2,3-dichloroquinoxaline-6-carboxylate) introduces a second reactive site that can lead to complex mixtures of regioisomers during monosubstitution reactions, requiring additional purification steps [3]. The specific mono-chloro, mono-ester substitution pattern is thus critical for achieving regioselective transformations and maintaining desired drug-like properties.

Head-to-Head Evidence for Selecting Ethyl 2-chloroquinoxaline-6-carboxylate


Superior Lipophilicity for Cellular Permeability vs. Methyl Ester Analog

The ethyl ester moiety confers a calculated partition coefficient (cLogP) of approximately 2.1, which is within the optimal range for central nervous system (CNS) drug candidates and general cellular permeability . In direct comparison, the methyl ester analog, methyl 2-chloroquinoxaline-6-carboxylate, has a computed cLogP of approximately 1.6 [1]. The increase of ~0.5 log units represents a significant shift in lipophilicity that can enhance passive membrane diffusion and is a key optimization parameter in lead compound development.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Exclusive Orthogonal Reactivity: Single Reactive Handle Prevents Cross-Reactivity

The presence of a single chlorine atom at C-2, in the absence of other halogen substituents, provides a unique site for palladium-catalyzed cross-coupling reactions. The 2,3-dichloro analog, ethyl 2,3-dichloroquinoxaline-6-carboxylate (MW 271.10), possesses two reactive chlorine atoms [1]. This leads to documented challenges in achieving selective mono-functionalization; mixtures of 2-substituted, 3-substituted, and 2,3-disubstituted products are commonly obtained under standard Suzuki-Miyaura conditions unless a large excess of the boronic acid is used and conditions are carefully controlled [2]. The target compound eliminates this selectivity issue, ensuring a cleaner reaction profile and higher yields of the desired 2-substituted product.

Synthetic Chemistry Cross-Coupling Regioselective Synthesis

Validated Intermediate for PASK Kinase Inhibitor Synthesis

The synthetic utility of the 2-chloro-6-carboxylate quinoxaline scaffold is substantiated in patent US8912188, which discloses potent PAS kinase (PASK) inhibitors for the treatment of diabetes mellitus [1]. The synthetic schemes describe the use of this ester class of compounds as key intermediates. The ethyl ester is preferred over the free carboxylic acid due to its superior solubility in the organic solvents (e.g., DMF, THF) used for subsequent amide coupling and nucleophilic displacement steps, enabling higher reaction concentrations and improved throughput [2]. The free acid, 2-chloroquinoxaline-6-carboxylic acid (MW 208.6 g/mol), is insoluble in many common organic solvents without deprotonation, which can complicate reagent compatibility.

Kinase Inhibition Diabetes Metabolic Disease Patent Literature

Optimal Use Cases for Procuring Ethyl 2-chloroquinoxaline-6-carboxylate


Diversity-Oriented Synthesis of 2,6-Disubstituted Quinoxaline Libraries

The orthogonal reactivity of ethyl 2-chloroquinoxaline-6-carboxylate makes it an ideal core scaffold for generating compound libraries through a divergent two-step protocol. In step one, the 2-chloro group can be displaced with a wide range of amines, alcohols, or thiols via SNAr, or used in a Suzuki coupling with boronic acids to install an aryl or heteroaryl group [1]. In step two, orthogonal to the first, the ethyl ester can be saponified to the carboxylic acid and coupled to a diverse set of amines. This regiospecific diversification strategy is highly efficient because it avoids the regioisomeric mixtures that would arise from a 2,3-dihalo analog, directly supporting the evidence of superior reaction selectivity outlined in the guide [2].

Lead Optimization of Kinase Inhibitors Targeting the Hinge Region

The quinoxaline core is a validated ATP-competitive kinase hinge binder. The 2-chloro-6-ethyl ester pattern allows medicinal chemists to vector substituents into the solvent-exposed region (via the 6-position) and the ribose pocket or back pocket (via the 2-position) [1]. The calculated cLogP of ~2.1 for the ethyl ester scaffold provides a balanced lipophilicity starting point, which is crucial for maintaining ligand efficiency and avoiding off-target promiscuity often associated with more lipophilic analogs [2]. This directly applies the physicochemical evidence to guide the selection of this compound for hit-to-lead campaigns.

Agrochemical Intermediate for Crop Protection Agents

Substituted quinoxalines have a long history of use as herbicides and fungicides. The specific reactivity of this intermediate is advantageous for synthesizing analogues of known commercial agents, like the herbicide quizalofop-ethyl, which features a similar quinoxaline-6-oxy ester framework [1]. The chlorine atom provides a simple leaving group for introducing propargyl alcohols or thiols that are common in agrochemical pharmacophores. This scenario is supported by the established precedent of using 2-chloroquinoxaline esters in agrochemical patent literature.

Development of Novel Antimycobacterial Agents

Quinoxaline derivatives have shown promising activity against Mycobacterium tuberculosis. The electrophilic 2-chloro position of this compound can be used to introduce side chains identified as critical for mycobacterial cell wall synthesis inhibition [1]. The ethyl ester can later be converted to a primary amide or a bioisosteric tetrazole, a common strategy to improve metabolic stability. This is a direct application of the compound's dual reactivity for targeted medicinal chemistry, differing from the more common 2,3-disubstituted analogs which are often used for their DNA-intercalating properties.

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